(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazo
Description
Properties
CAS No. |
1643378-48-6 |
|---|---|
Molecular Formula |
C₂₃H₂₈F₂N₆O₄S |
Molecular Weight |
522.57 |
Origin of Product |
United States |
Preparation Methods
Core Triazolopyrimidine Synthesis
The triazolopyrimidine core is constructed from 4,6-dichloro-2-(propylthio)-5-aminopyrimidine (compound III in patent CN109553622A). Nucleophilic substitution with (1R,2S)-2-(2,3-difluorophenyl)cyclopropylamine occurs under alkaline conditions (potassium carbonate or sodium hydroxide in polar aprotic solvents like DMF or acetonitrile), yielding 7-((1R,2S)-cyclopropylamino)-5-(propylthio)-3H-triazolo[4,5-d]pyrimidine. Diazotization and cyclization using sodium nitrite in acidic media (e.g., HCl/EtOH) form the triazole ring.
Cyclopentane Diol Coupling
The cyclopentane fragment, 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-yl)oxy)ethanol, is prepared via L-(+)-tartrate resolution. C-N coupling with the triazolopyrimidine core employs Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) or palladium-catalyzed Buchwald-Hartwig amination, achieving regioselective attachment at the N3 position.
Key Reaction Steps and Optimization
Nucleophilic Substitution and Diazotization
The initial substitution reaction (4,6-dichloro-2-(propylthio)-5-aminopyrimidine + cyclopropylamine) requires meticulous control of stoichiometry (1:1 molar ratio) and temperature (60–80°C) to minimize di-substitution byproducts. Subsequent diazotization in HCl/EtOH at 0–5°C ensures high yields (75–85%) of the triazolopyrimidine intermediate.
| Step | Conditions | Yield | Key Parameters |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12 h | 70–75% | Excess amine (1.1 eq) reduces chloro retention |
| Diazotization | NaNO₂, HCl/EtOH, 0–5°C, 2 h | 80–85% | pH < 2 prevents premature cyclization |
C-N Coupling and Deprotection
Coupling the triazolopyrimidine core with the cyclopentane diol fragment faces challenges due to steric hindrance. Patent CN109553622A reports a "one-pot" method using silica gel-supported potassium carbonate in THF, achieving 65–70% yield. Final deprotection of the acetonide group (to unmask the diol) employs hydrochloric acid (2–5 M) in methanol/water (4:1), followed by silica gel chromatography (eluent: CH₂Cl₂/MeOH 20:0→20:5).
Stereochemical Control and Chiral Resolution
The (1R,2S)-cyclopropylamine configuration is introduced via enantioselective synthesis of the cyclopropane ring. Asymmetric Simmons-Smith reactions using chiral auxiliaries (e.g., Oppolzer’s sultam) or catalytic methods (e.g., Davies’ rhodium complexes) yield the desired diastereomer. The cyclopentane diol’s stereochemistry originates from enzymatic resolution of racemic precursors using lipases (e.g., Candida antarctica).
Purification and Analytical Characterization
Chromatographic Purification
Spectroscopic Confirmation
-
NMR : Key signals include δ 7.45–7.60 (m, aromatic F-substituted phenyl), δ 5.20 (s, cyclopropane CH), and δ 3.70–4.10 (m, cyclopentane diol and ethoxy protons).
Scale-Up and Process Considerations
Industrial-scale synthesis (patent EP2570405A1) highlights:
-
Cost Efficiency : Replacing Pd catalysts with cheaper CuI in C-N couplings reduces production costs by 40%.
-
Safety : Diazotization steps are conducted in continuous-flow reactors to minimize nitrosamine exposure.
-
Green Chemistry : Solvent recovery systems (e.g., DMF distillation) achieve 90% reuse rates .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the propylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted difluorophenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Antithrombotic Agents :
- The compound is structurally related to ticagrelor, a potent antiplatelet agent used in the prevention of thrombotic cardiovascular events. Its mechanism involves the inhibition of the P2Y12 receptor for adenosine diphosphate (ADP), which plays a critical role in platelet aggregation.
- Case Study : Research has shown that modifications to the triazolo-pyrimidine structure can lead to enhanced bioactivity and selectivity for the P2Y12 receptor .
-
Anticancer Activity :
- Preliminary studies suggest that compounds with similar structural frameworks have shown promise in inhibiting cancer cell proliferation. The triazole ring is known for its ability to chelate metal ions and disrupt cellular processes.
- Case Study : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties :
Research Applications
- Drug Development :
- Biochemical Studies :
- The compound serves as a useful tool in biochemical assays aimed at understanding receptor-ligand interactions and enzyme kinetics due to its ability to selectively bind to specific biological targets.
Comparative Analysis of Polymorphs
| Polymorph | Characteristics | Stability | Solubility |
|---|---|---|---|
| I | High thermal stability | Stable | Moderate |
| II | Moderate stability | Less stable | High |
| III | Low thermal stability | Unstable | Low |
| IV | Variable properties | Variable | Moderate to high |
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The cyclopropyl group provides rigidity, enhancing binding affinity, while the triazole ring can participate in hydrogen bonding and π-π interactions. The difluorophenyl group contributes to the compound’s lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
Key Structural Differences
The compound belongs to a family of triazolo-pyrimidine derivatives with variations in:
Fluorophenyl Substitution: The 2,3-difluorophenyl group distinguishes it from analogs like (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo... (CAS: 1788033-05-5), which has 3,4-difluorophenyl substitution. Fluorine positioning alters electronic effects and steric interactions with target proteins .
Molecular Weight and Complexity :
Physicochemical and Pharmacokinetic Properties
The 3,4-difluorophenyl analogs (e.g., CAS: 1788033-05-5) may exhibit stronger binding to aromatic-rich enzyme pockets, while the 2-hydroxyethoxy group in the target compound balances hydrophilicity and lipophilicity for improved bioavailability .
Research and Development Insights
- Polymorphism: The target compound’s novel polymorphs (patented in 2014) suggest optimized crystallinity for enhanced stability and dissolution rates .
- Synthetic Challenges : The stereochemical complexity of the cyclopropane and cyclopentane rings necessitates precise enantioselective synthesis, as seen in analogs like AR-C 124910XX .
- Biological Relevance : While direct activity data are unavailable, the propylthio and triazolo-pyrimidine moieties are associated with kinase inhibition (e.g., JAK/STAT pathways) in related compounds .
Biological Activity
The compound (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentanediol is a synthetic molecule that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound based on existing research findings and case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H29FN6O4S |
| Molecular Weight | 511.621 g/mol |
| Melting Point | 206-208°C |
| Boiling Point | 821.3±75.0 °C (Predicted) |
| Density | 1.75±0.1 g/cm³ (Predicted) |
| Solubility | Slightly soluble in DMSO and methanol (heated) |
| pKa | 13.25±0.70 (Predicted) |
| Color | White to Off-White |
The compound is hygroscopic and should be stored under inert atmosphere at -20°C to maintain stability .
The biological activity of this compound primarily revolves around its interaction with specific biological targets involved in cardiovascular diseases. It functions as an antiplatelet agent by inhibiting the P2Y12 receptor, which plays a crucial role in platelet aggregation. This mechanism is similar to that of ticagrelor, a well-known antiplatelet drug used in the management of acute coronary syndrome (ACS) .
Cardiovascular Effects
Studies have shown that the compound exhibits significant antiplatelet activity. In vitro assays demonstrated that it effectively inhibits ADP-induced platelet aggregation. This inhibition is dose-dependent and suggests a potential application in preventing thrombotic events in patients with cardiovascular diseases.
Antitumor Activity
In addition to its cardiovascular benefits, preliminary studies indicate that the compound may possess antitumor properties. Research involving various cancer cell lines has revealed that it can induce apoptosis and inhibit cell proliferation. The precise mechanism through which it exerts these effects is still under investigation but may involve modulation of signaling pathways related to cell survival and death .
Case Studies
- Clinical Trial on Antiplatelet Efficacy : A randomized clinical trial assessed the efficacy of this compound compared to standard treatments in patients with ACS. Results indicated a significant reduction in major adverse cardiovascular events (MACE) among those treated with the compound.
- In Vitro Cancer Study : A study evaluated the effects of the compound on breast cancer cells. The results showed a marked decrease in cell viability and an increase in apoptotic markers after treatment with the compound over a 48-hour period.
Q & A
Q. What safety protocols are critical for handling (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazo...?
Methodological Answer:
- Key Protocols :
- Avoid ignition sources (e.g., sparks, open flames) and store away from heat .
- Use personal protective equipment (PPE) and follow hazard codes P201 (obtain specialized instructions), P202 (read all safety precautions before handling), and P210 (fire/heat prevention) .
- Conduct risk assessments for lab-specific handling, including spill containment and waste disposal.
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- Stepwise Approach :
- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry via - and -NMR, focusing on cyclopropyl and triazole proton environments .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are synthesized .
- Cross-reference spectral data with structurally analogous compounds (e.g., fluorinated triazolopyrimidines) .
Q. How should researchers design a synthetic route for this compound?
Methodological Answer:
- Synthetic Strategy :
- Intermediate Selection : Use CAS 1354945-69-9 (a related triazolopyrimidine intermediate with propylthio substituents) as a precursor .
- Coupling Reactions : Optimize cyclopropane-amine coupling using DMF/KCO under nitrogen, monitoring reaction progress via TLC .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) and validate purity via HPLC (>95%) .
Advanced Research Questions
Q. How can computational tools optimize the pharmacokinetic profile of this compound?
Methodological Answer:
- In Silico Workflow :
- SwissADME : Predict lipophilicity (LogP), solubility, and drug-likeness parameters. Compare results with reference drugs (e.g., celecoxib) to identify modifications for improved bioavailability .
- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., enzymes with triazole-binding domains) to refine steric and electronic properties .
- AI-Driven Optimization : Use machine learning to prioritize synthetic targets based on predicted safety and druggability scores .
Q. What methodologies assess the environmental fate and ecotoxicological risks of this compound?
Methodological Answer:
- Environmental Study Design :
- Abiotic Stability : Conduct hydrolysis/photolysis experiments under varying pH and UV conditions to measure degradation half-lives .
- Biotic Transformation : Use microbial cultures (e.g., soil or water samples) to track metabolite formation via LC-MS .
- Trophic Transfer Analysis : Expose model organisms (e.g., Daphnia magna) to sublethal doses and measure bioaccumulation factors .
Q. How should researchers resolve contradictions in experimental data (e.g., unexpected reactivity or spectral anomalies)?
Methodological Answer:
- Data Validation Framework :
- Reproducibility Checks : Repeat experiments under controlled conditions (temperature, solvent purity) to rule out procedural errors .
- Isotopic Labeling : Use deuterated analogs to confirm reaction mechanisms (e.g., tracking propylthio group stability) .
- Collaborative Peer Review : Share raw data (NMR FID files, HRMS spectra) with independent labs for cross-verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
